16-Fold Higher S1P1 Potency vs. Endogenous Ligand S1P
In direct head-to-head in vitro comparison, cenerimod demonstrates 16-fold higher potency at the human S1P1 receptor than the endogenous ligand sphingosine-1-phosphate (S1P), establishing its superior receptor engagement efficiency relative to physiological signaling [1]. This potency advantage translates to more effective lymphocyte sequestration at lower compound exposure levels.
| Evidence Dimension | S1P1 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 1 nM (cenerimod) |
| Comparator Or Baseline | 16 nM (S1P, endogenous ligand) |
| Quantified Difference | 16-fold more potent |
| Conditions | In vitro [35S]GTPγS binding assay using human S1P1 receptor |
Why This Matters
Higher potency relative to the endogenous ligand indicates that cenerimod can effectively compete with and override physiological S1P signaling at lower concentrations, enabling robust pharmacodynamic effects with reduced compound exposure requirements.
- [1] Juif PE, et al. Introduction section. Cenerimod vs. S1P comparative pharmacology. In: Pharmacokinetics, Pharmacodynamics, Tolerability, and Food Effect of Cenerimod, a Selective S1P1 Receptor Modulator in Healthy Subjects. 2017. View Source
